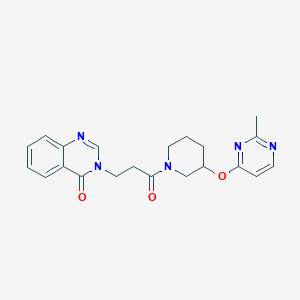

3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound notable for its various chemical properties and potential applications in scientific research. This compound is characterized by the presence of multiple functional groups, including quinazolinone and pyrimidine, which contribute to its diverse reactivity and potential utility in various fields such as medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multiple steps, beginning with the formation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-methylpyrimidine moiety is usually accomplished through nucleophilic substitution or oxidative coupling reactions. Subsequent steps involve the addition of the piperidine ring, which is typically carried out using condensation reactions with suitable intermediates.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This generally includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistency and reproducibility in the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation at various positions, particularly at the quinazolinone and piperidine moieties. Common oxidizing agents include hydrogen peroxide and peroxy acids.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols or reducing pyrimidine derivatives. Typical reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone ring or the piperidine moiety. Halogenation and alkylation are common examples, using reagents like halogens, alkyl halides, or organometallic compounds.

Common Reagents and Conditions:

For oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

For reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

For substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products:

Oxidation can yield quinazolinone-N-oxides and piperidinyl ketones.

Reduction can produce quinazolinone alcohols and reduced pyrimidine derivatives.

Substitution reactions can result in a variety of alkylated or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including:

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in disease pathways, particularly in cancer and inflammation.

- Receptor Modulation : The compound could act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies

Research has shown that similar quinazolinone derivatives exhibit significant anticancer properties by inhibiting tubulin polymerization, which is critical for cancer cell division. For instance, compounds derived from quinazolinones have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential efficacy in cancer treatment .

Preliminary studies indicate that this compound may possess:

- Anticancer Properties : Its ability to modulate key cellular pathways could make it a candidate for drug development targeting various cancers.

- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory responses, it may serve as an anti-inflammatory agent.

Material Science

Beyond biological applications, the compound's unique structure may allow it to be used in developing new materials with specific electronic or optical properties. Research into similar compounds has shown promise in applications such as:

- Organic Light Emitting Diodes (OLEDs) : Utilizing the electronic properties of quinazolinone derivatives.

- Sensors : Developing sensors that leverage the compound's ability to interact with various analytes.

Mécanisme D'action

The mechanism of action of this compound largely depends on its interactions at the molecular level. Its various functional groups allow it to bind to different molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the quinazolinone and pyrimidine moieties suggests that it could act as an inhibitor or modulator of biological pathways involving these targets, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)quinazolin-4(3H)-one: Similar structure but lacking the 3-oxopropyl group, which may affect its reactivity and biological activity.

2-methyl-4(3H)-quinazolinone: Lacks the piperidine and pyrimidine moieties, significantly altering its chemical properties and applications.

Pyrimidinyl-piperidinyl compounds: These compounds share the pyrimidine and piperidine components but differ in the linkage and additional substituents, leading to diverse chemical behaviors and uses.

Uniqueness:

The combination of quinazolinone, piperidine, and pyrimidine functional groups in 3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one provides a unique scaffold for chemical and biological activity, distinguishing it from other compounds

Hope that shines a light on your topic of interest. Anything specific you want to dive deeper into?

Activité Biologique

The compound 3-(3-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The structural components include:

- Quinazolinone ring : A bicyclic structure that contributes to the compound's biological activity.

- Piperidine moiety : Enhances solubility and receptor binding.

- 2-Methylpyrimidine group : Impacts the pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of various proteins involved in disease pathways, particularly in cancer and inflammatory responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or other enzymes, disrupting signal transduction pathways.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects that could be therapeutic.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that quinazolinone derivatives possess significant anticancer properties. For instance, a series of quinazolinamine derivatives were evaluated for their inhibitory activities against breast cancer resistance protein (BCRP), demonstrating potent effects against cancer cell proliferation .

Antimicrobial Activity

Quinazolinone compounds have also been investigated for their antimicrobial properties. In vitro studies have revealed that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating its ability to modulate inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Case Studies

- Breast Cancer Resistance : A recent study highlighted the design and synthesis of quinazolinamine derivatives that showed potent inhibition against BCRP, suggesting potential application in overcoming drug resistance in breast cancer treatment .

- Antimicrobial Evaluation : In a study assessing various quinazolinone derivatives, compounds were tested against multiple bacterial strains (e.g., S. aureus, E. coli) using paper disc diffusion techniques, revealing promising antimicrobial activity with minimum inhibitory concentrations (MICs) determined through agar dilution methods .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Functionalization at the N3 Position

The N3 position of quinazolin-4(3H)-one is highly reactive for substitutions. For the target compound:

-

Propyl Chain Introduction : A propyl linker is incorporated via nucleophilic substitution. For example, 3-aminoquinazolin-4(3H)-one reacts with epoxide-containing intermediates (e.g., ethyl 1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylate) in DMF under basic conditions (NaH) to form 3-(2-hydroxy-3-(piperidin-1-yl)propyl) derivatives .

-

Microwave-Assisted Coupling : Substituted 4-chloropyrimidines undergo nucleophilic displacement with piperidine derivatives at 130–160°C under microwave irradiation to attach the 2-methylpyrimidin-4-yloxy group .

Example Reaction Pathway

-

Epoxide Opening :

Quinazolin-4(3H)-one + Ethyl 1-(oxiran-2-ylmethyl)pyrrolidine-2-carboxylate → 3-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one . -

Pyrimidinyloxy Attachment :

Intermediate + 4-chloro-2-methylpyrimidine → Target compound via microwave-assisted coupling .

Piperidine Ring Modifications

The piperidin-1-yl group undergoes acylative or alkylative transformations:

-

Acylation : Piperidine reacts with chloroacetyl chloride in DMF to form 3-oxo derivatives. Subsequent dehydrochlorination with K₂CO₃ yields β-lactam-fused systems .

-

Coupling Reactions : Pd-catalyzed Sonogashira or Suzuki-Miyaura couplings introduce alkynyl or aryl groups to the piperidine moiety .

Key Data

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, DMF, 80°C | 76–79% | |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | 66.6% |

Stability and Reactivity Insights

-

Acid Sensitivity : The Boc-protected intermediates (e.g., 2-((S)-azetidin-2-yl) derivatives) are deprotected using trifluoroacetic acid (TFA) .

-

Thermal Stability : Microwave conditions (130–160°C) are critical for efficient coupling without decomposition .

Characterization Data

The compound’s structure is confirmed via:

-

¹H NMR : Peaks at δ 7.98 (s, quinazolinone C5-H), 3.95–3.77 (m, piperidine protons), and 2.61–2.44 (m, methylpyrimidinyl group) .

-

Mass Spectrometry : Molecular ion peaks at m/z 424–450 [M + H]⁺ .

Comparative Analysis of Analogues

| Modification Site | Activity Trend | Source |

|---|---|---|

| N3 substituents | Hydrophilic groups enhance solubility | |

| 2-Position (aryl) | Minimal impact on bioactivity |

Propriétés

IUPAC Name |

3-[3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-22-10-8-19(24-15)29-16-5-4-11-25(13-16)20(27)9-12-26-14-23-18-7-3-2-6-17(18)21(26)28/h2-3,6-8,10,14,16H,4-5,9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQDOCSWZNWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.